molecular formula C22H22N4O4S B11266061 1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane

1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane

Cat. No.: B11266061
M. Wt: 438.5 g/mol
InChI Key: MFFNKOGPHCYSCC-UHFFFAOYSA-N
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Description

1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzofuran ring, an oxadiazole ring, and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzofuran core, followed by the introduction of the oxadiazole and pyridine rings. The final step involves the sulfonylation of the azepane ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques .

Chemical Reactions Analysis

1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane undergoes various chemical reactions, including:

Scientific Research Applications

1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane can be compared with similar compounds such as:

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

5-[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C22H22N4O4S/c1-15-18-14-17(31(27,28)26-12-4-2-3-5-13-26)6-7-19(18)29-20(15)22-24-21(25-30-22)16-8-10-23-11-9-16/h6-11,14H,2-5,12-13H2,1H3

InChI Key

MFFNKOGPHCYSCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC(=NO4)C5=CC=NC=C5

Origin of Product

United States

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